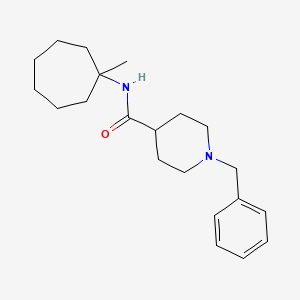

![molecular formula C17H27N3O2 B5547330 3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)

3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid represents a class of heterocyclic compounds incorporating both piperidine and pyrazole rings. These structures are often studied for their potential pharmacological activities and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes, starting from basic piperidine and pyrazole structures. For example, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids, indicating a similar approach might be applied to our compound of interest (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds shows that the pyrazole ring can form dihedral angles with the piperidine ring, which might affect the chemical reactivity and interaction with biological targets. For example, the plane of the pyrazole ring forms a dihedral angle with the piperidine ring in tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, suggesting a similar geometrical configuration could exist in our compound (Richter et al., 2009).

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

- Novel heterocyclic amino acids in their N-Boc protected ester form have been developed for use as achiral and chiral building blocks, showcasing the importance of piperidine- and pyrazole-based compounds in synthetic chemistry (Matulevičiūtė et al., 2021).

Molecular Interaction Studies

- The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was investigated, providing insights into the antagonist activity at the CB1 receptor, highlighting the significance of structural elements such as piperidine and pyrazole in receptor-ligand interactions (Shim et al., 2002).

Antimicrobial and Antimycobacterial Activities

- Compounds derived from pyrazole and piperidine structures have been screened for antimicrobial and antimycobacterial activities, demonstrating the potential therapeutic applications of these compounds (Sidhaye et al., 2011).

Synthesis of Complex Molecules

- The synthesis of complex molecules such as isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives shows the utility of pyrazole derivatives in constructing diverse molecular frameworks (Rahmouni et al., 2014).

Propriétés

IUPAC Name |

1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3-prop-2-enylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-5-8-17(16(21)22)9-7-10-19(12-17)11-15-13(3)18-20(6-2)14(15)4/h5H,1,6-12H2,2-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHFBZJBGWPERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CN2CCCC(C2)(CC=C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)

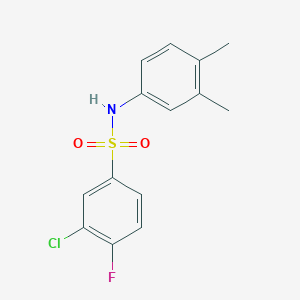

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)